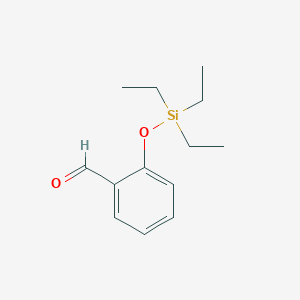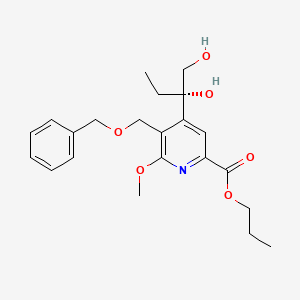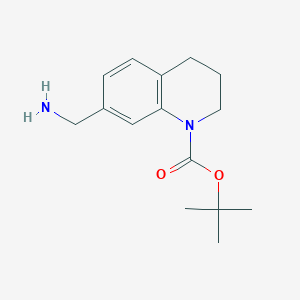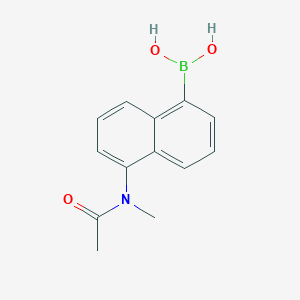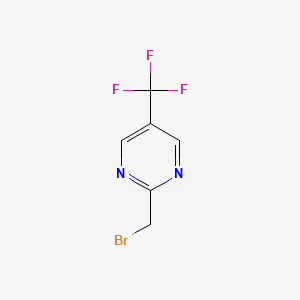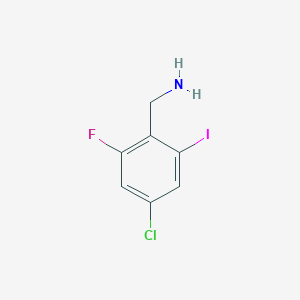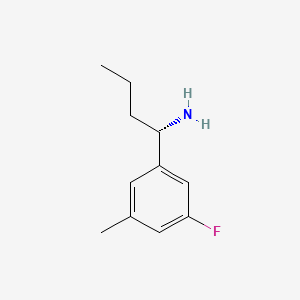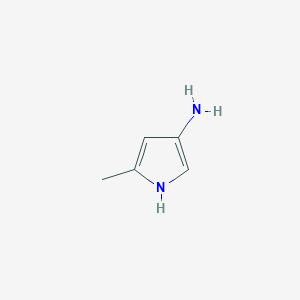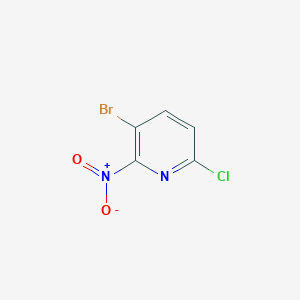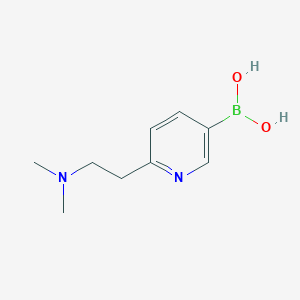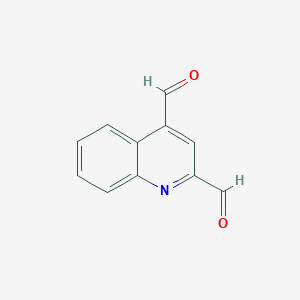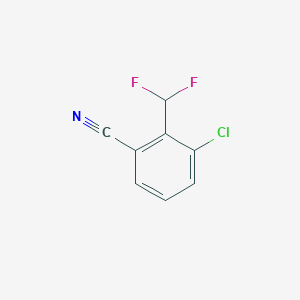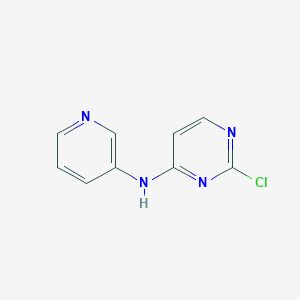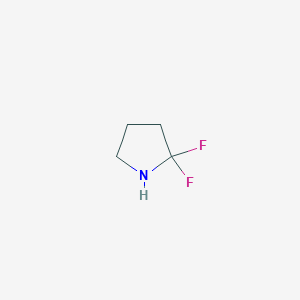
2,2-Difluoropyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoropyrrolidine is a fluorinated heterocyclic compound characterized by a five-membered ring structure containing two fluorine atoms at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method includes the radical addition of fluorinated precursors to ethylene, followed by transformation into the primary amine and subsequent cyclization to form the pyrrolidine ring . Another approach involves the use of 2,2-dichlorotrifluoro-1-iodoethane as a starting material, which undergoes radical addition to ethylene, followed by conversion to the corresponding iodide and then to the primary amine .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes that minimize the use of hazardous reagents and purification steps. The use of commercially available technical-grade starting materials and straightforward reaction conditions ensures high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2,2-Difluoropyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoropyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound’s unique structure enables it to bind to active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3,3-Difluoropyrrolidine: Another fluorinated pyrrolidine derivative with similar applications but different reactivity and properties.
2-Fluoropyrrolidine: A mono-fluorinated analogue with distinct chemical behavior and uses.
Uniqueness: 2,2-Difluoropyrrolidine stands out due to the presence of two fluorine atoms at the 2-position, which significantly alters its electronic properties and reactivity compared to its mono-fluorinated and non-fluorinated counterparts. This unique substitution pattern enhances its potential in various applications, particularly in medicinal chemistry and drug development .
Properties
Molecular Formula |
C4H7F2N |
|---|---|
Molecular Weight |
107.10 g/mol |
IUPAC Name |
2,2-difluoropyrrolidine |
InChI |
InChI=1S/C4H7F2N/c5-4(6)2-1-3-7-4/h7H,1-3H2 |
InChI Key |
WMUUZQPISLRKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
